Lipophilicity (XLogP3) Deviation from Pyflubumide: A Physicochemical Differentiation Parameter
The target compound has a computed XLogP3 value of 2.0, indicating moderate lipophilicity [1]. In contrast, the commercially established acaricide Pyflubumide, which shares the 1,3,5-trimethyl-1H-pyrazole-4-carboxamide core but features a complex N-substituted phenyl ring with a methoxyhexafluoroisopropyl group, has a significantly higher computed XLogP3 of approximately 5.1 [2]. This difference of roughly 3.1 log units suggests a substantial divergence in membrane permeability and systemic distribution potential, which is a critical parameter for both agrochemical and medicinal chemistry lead optimization.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | Pyflubumide: XLogP3 = 5.1 |
| Quantified Difference | Delta = ~3.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A 3.1 log unit difference in XLogP3 implies a potential >1000-fold difference in octanol-water partition coefficient, directly impacting formulation requirements, biological membrane crossing, and off-target distribution, making it a key selection criterion over the more lipophilic Pyflubumide for applications requiring lower logP.
- [1] PubChem CID 91817392. N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91817392 View Source
- [2] PubChem CID 11578780. Pyflubumide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11578780 View Source
